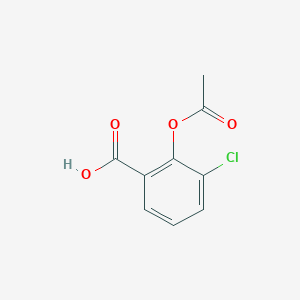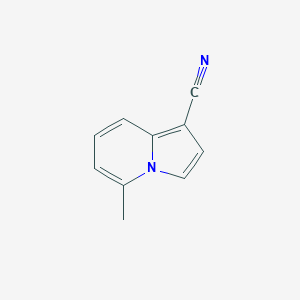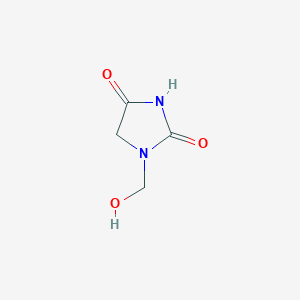![molecular formula C14H10FN3OS2 B8492881 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B8492881.png)
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a fluorophenyl group and a methylsulfanyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other research areas.
Métodos De Preparación
The synthesis of 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Addition of the Methylsulfanyl Group: This step may involve nucleophilic substitution reactions where a methylsulfanyl group is introduced to the thieno[3,2-d]pyrimidine core.
Carboxamide Formation:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Aplicaciones Científicas De Investigación
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thieno[3,2-d]pyrimidine core make this compound of interest in the development of organic semiconductors and other advanced materials.
Biological Research: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity for these targets. The thieno[3,2-d]pyrimidine core may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
Similar compounds to 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide include other thieno[3,2-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. Examples of similar compounds include:
- 7-(4-Chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
- 7-(4-Methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
- 7-(4-Bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
Propiedades
Fórmula molecular |
C14H10FN3OS2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H10FN3OS2/c1-20-14-17-6-9-11(18-14)10(12(21-9)13(16)19)7-2-4-8(15)5-3-7/h2-6H,1H3,(H2,16,19) |
Clave InChI |
XWGIRZDSWAJTFR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C2C(=N1)C(=C(S2)C(=O)N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(3-Bromo-4-fluorophenyl)-9-isopropyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8492867.png)




![4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B8492907.png)
